Yoduro de tributilsulfonio

Descripción general

Descripción

Synthesis Analysis

The papers provided do not directly address the synthesis of tributylsulfonium iodide, but they do provide insight into the synthesis of related sulfur-containing compounds using tetrabutylammonium iodide. In the first paper, TBAI is used to promote the generation of β-alkoxy sulfides and vinyl sulfones from benzenesulfonyl chlorides under acidic or alkaline conditions . The second paper describes a tunable synthesis of thiosulfonates and disulfides from sulfonyl chlorides in the presence of TBAI, suggesting a reducing-coupling pathway for the reaction . These studies indicate that TBAI is an effective reagent for the synthesis of various sulfur compounds, which could imply potential synthetic routes for tributylsulfonium iodide involving similar reagents or conditions.

Molecular Structure Analysis

Chemical Reactions Analysis

The provided papers detail the use of TBAI in chemical reactions to synthesize sulfur-containing compounds. In the first paper, TBAI is used to facilitate the formation of β-alkoxy sulfides and vinyl sulfones from benzenesulfonyl chlorides . The second paper describes the synthesis of thiosulfonates and disulfides, where TBAI plays a role in the reaction mechanism . These reactions are indicative of the types of chemical transformations that iodide-containing compounds like tributylsulfonium iodide might undergo, such as nucleophilic substitution or coupling reactions.

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Células Solares Sensibilizadas por Colorante (DSSCs)

Yoduro de tributilsulfonio: juega un papel crucial en el desarrollo de células solares sensibilizadas por colorante. Estas células solares son una alternativa prometedora a los dispositivos fotovoltaicos tradicionales debido a su alta eficiencia y bajos costos de fabricación . El compuesto se utiliza en la síntesis de nuevas sales dicatiónicas basadas en líquidos iónicos, que son esenciales para mejorar las propiedades fotovoltaicas de las DSSCs. La investigación ha demostrado que los electrolitos que contienen nuevas sales de yoduro dicatiónicas pueden lograr eficiencias comparables, siendo el mejor rendimiento de la celda una eficiencia del 7.96% .

Síntesis Orgánica

En química orgánica, This compound es reconocido por su papel en la facilitación de diversas reacciones orgánicas. Se destaca particularmente por su participación en la ciclación, la transformación C–H, la difuncionalización de alquenos y la radiofluoración . Estos procesos son fundamentales en la síntesis de moléculas orgánicas complejas, que pueden tener aplicaciones que van desde los productos farmacéuticos hasta la ciencia de los materiales.

Ciencia de los Materiales

En la ciencia de los materiales, This compound se utiliza por sus propiedades como sólido a temperatura ambiente y su sensibilidad a la luz . Estas características son importantes para la creación y manipulación de materiales que responden a estímulos ambientales, que pueden utilizarse en el desarrollo de materiales inteligentes y sensores.

Química Analítica

Los químicos analíticos emplean This compound debido a su solubilidad en metanol y su punto de fusión definido, que son parámetros importantes para la identificación y cuantificación de sustancias . La pureza del compuesto es crítica para garantizar resultados analíticos precisos y fiables, lo cual es esencial para el control de calidad y la investigación.

Ciencia Ambiental

Por último, This compound encuentra su aplicación en la ciencia ambiental. Sus propiedades físicas y químicas se aprovechan en estudios relacionados con la contaminación ambiental y la remediación . El compuesto se puede utilizar para comprender el comportamiento del yodo en el medio ambiente, lo cual es significativo dado el papel del yodo en la química atmosférica y su impacto en la calidad del aire.

Safety and Hazards

Mecanismo De Acción

Target of Action

Tributylsulfonium iodide primarily targets carbonyl compounds such as ketones . These compounds play a crucial role in various biochemical reactions, including energy metabolism and signal transduction.

Mode of Action

Tributylsulfonium iodide interacts with its targets through a process known as the Corey-Chaykovsky Reaction . This reaction involves the generation of ylides in situ by the deprotonation of sulfonium halides with strong bases . The ylide then acts as a nucleophile towards the carbonyl compound .

Biochemical Pathways

The interaction of Tributylsulfonium iodide with carbonyl compounds affects the epoxidation and cyclopropanation pathways . These pathways are crucial for the formation of epoxides and cyclopropanes, respectively, which are important intermediates in various organic synthesis reactions .

Result of Action

The result of Tributylsulfonium iodide’s action is the formation of epoxides or aziridines from carbonyl compounds . These products have significant applications in organic synthesis, serving as key intermediates in the formation of a wide range of complex organic molecules .

Action Environment

The action of Tributylsulfonium iodide can be influenced by various environmental factors. For instance, the presence of strong bases is necessary for the generation of ylides . Additionally, the reaction is typically carried out in a controlled environment to prevent exposure to light, which could potentially degrade the compound . The compound is also stored at room temperature in a cool, dry place .

Propiedades

IUPAC Name |

tributylsulfanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

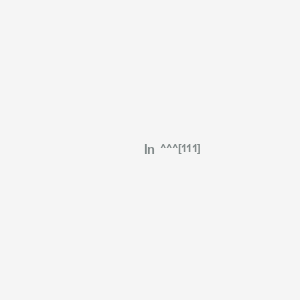

InChI |

InChI=1S/C12H27S.HI/c1-4-7-10-13(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCQSHDLMUWBPS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

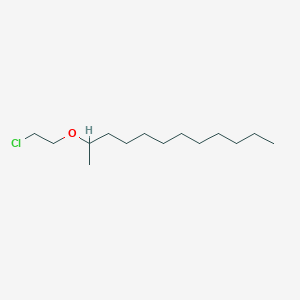

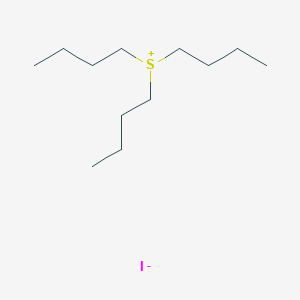

CCCC[S+](CCCC)CCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621231 | |

| Record name | Tributylsulfanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18146-62-8 | |

| Record name | Tributylsulfanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylsulfonium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does tributylsulfonium iodide improve the performance of CsPbI3 quantum dot-based LEDs?

A1: Tributylsulfonium iodide plays a crucial role in a sequential ligand post-treatment strategy to enhance the optoelectronic properties of CsPbI3 QD films. [] The research demonstrates that treating the QDs first with 1-hydroxy-3-phenylpropan-2-aminium iodide (HPAI) and then with tributylsulfonium iodide leads to improved film formation and charge transport within the LED device. This sequential treatment results in a more efficient and spectrally stable pure red emission, significantly improving the LED's performance. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one](/img/structure/B102475.png)